molecular formula C12H8Cl2N2OS B286073 5-(2,6-dichlorobenzylidene)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one

5-(2,6-dichlorobenzylidene)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one

Cat. No. B286073
M. Wt: 299.2 g/mol
InChI Key: NGDAURFCZOIWTB-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,6-dichlorobenzylidene)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential for use in a variety of research settings. In

Mechanism of Action

The mechanism of action of 5-(2,6-dichlorobenzylidene)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one is still not fully understood. However, studies have shown that this compound may act by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound may have anti-inflammatory and antioxidant properties that could be beneficial in the treatment of a variety of diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-(2,6-dichlorobenzylidene)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one has a variety of biochemical and physiological effects. This compound has been shown to have potent anti-cancer activity, as well as anti-inflammatory and antioxidant properties. Additionally, studies have shown that this compound may be useful in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2,6-dichlorobenzylidene)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a variety of different types of cancer cells, making it a promising candidate for the development of new cancer treatments. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties that could be beneficial in the treatment of other diseases.
One of the main limitations of using 5-(2,6-dichlorobenzylidene)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one in lab experiments is the complex synthesis method required to produce the compound. Additionally, the mechanism of action of this compound is still not fully understood, which could limit its potential applications in certain research settings.

Future Directions

There are many potential future directions for research on 5-(2,6-dichlorobenzylidene)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one. One of the most promising areas of research is in the development of new cancer treatments. Additionally, this compound may have applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in a variety of scientific research settings.

Synthesis Methods

The synthesis of 5-(2,6-dichlorobenzylidene)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one is a multi-step process that involves the reaction of several different chemical compounds. The exact synthesis method can vary depending on the specific application for which the compound is being used. However, in general, the synthesis involves the reaction of 2,6-dichlorobenzaldehyde with thiosemicarbazide to form the intermediate compound 2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one. This intermediate compound is then reacted with a variety of different reagents to form the final product.

Scientific Research Applications

5-(2,6-dichlorobenzylidene)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one has been studied for its potential applications in a variety of scientific research settings. One of the most promising applications for this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity and may be useful in the development of new cancer treatments. Additionally, this compound has been studied for its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C12H8Cl2N2OS

Molecular Weight

299.2 g/mol

IUPAC Name

(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-one

InChI

InChI=1S/C12H8Cl2N2OS/c13-8-2-1-3-9(14)7(8)6-10-11(17)15-12-16(10)4-5-18-12/h1-3,6H,4-5H2/b10-6-

InChI Key

NGDAURFCZOIWTB-POHAHGRESA-N

Isomeric SMILES

C1CSC2=NC(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/N21

SMILES

C1CSC2=NC(=O)C(=CC3=C(C=CC=C3Cl)Cl)N21

Canonical SMILES

C1CSC2=NC(=O)C(=CC3=C(C=CC=C3Cl)Cl)N21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.